6-Chloro-5-methylindoline addresses the critical need for regioselective indoline building blocks in CNS drug synthesis. Substituting cheaper analogs leads to failed receptor selectivity and oxidative degradation. This compound delivers >100-fold selectivity as a key precursor for SB-242084 class 5-HT2C antagonists. - Tuned pKa and nucleophilicity for high-yield urea coupling. - Resistant to oxidation, simplifying process scale-up. - Essential for maintaining target receptor fit. In stock for immediate dispatch.
6-Chloro-5-methylindoline (CAS 162100-44-9) is a highly specialized, disubstituted indoline building block primarily procured as a critical intermediate in the synthesis of selective central nervous system (CNS) active agents [1]. Structurally, it features a precise 5-methyl and 6-chloro substitution pattern on a 2,3-dihydro-1H-indole core [2]. In industrial and pharmaceutical procurement, this compound is evaluated based on its regiochemical purity, its nitrogen nucleophilicity for urea and amide coupling reactions, and its stability against spontaneous oxidation compared to unsubstituted indolines. Its primary value lies in its ability to transfer a specific steric and electronic footprint to downstream active pharmaceutical ingredients (APIs), ensuring strict target receptor selectivity that cannot be achieved with generic indoline precursors [1].
Substituting 6-chloro-5-methylindoline with simpler analogs, such as 5-methylindoline or 6-chloroindoline, fundamentally compromises both the chemical processability and the downstream pharmacological profile [1]. The concurrent presence of the electron-donating 5-methyl group and the electron-withdrawing 6-chloro group precisely tunes the pKa and nucleophilicity of the indoline nitrogen, optimizing it for high-yielding reactions with phenyl carbamates without the excessive oxidative degradation typical of unsubstituted indolines. More importantly, in the final API, the 6-chloro-5-methyl moiety fits exactly into the lipophilic pocket of the target receptor [1]. Removing either substituent drops downstream receptor selectivity from >100-fold down to non-selective baseline levels, leading to off-target binding. Consequently, attempting to save costs by procuring simpler indolines results in failed clinical endpoints and rejected API batches due to unacceptable toxicity profiles [1].
5-chloro-6-methylindoline may alter receptor binding due to distinct spatial arrangement.
Aromatic indole analogs risk N-demethylation, potentially generating nonselective metabolites.
Other indoline patterns lack evidence as bioisosteres for the fused ring systems targeted here.
The primary procurement driver for 6-chloro-5-methylindoline is its irreplaceable role in generating highly selective 5-HT2C antagonists[1]. When this specific indoline is coupled to form SB-242084, the resulting API demonstrates a binding affinity (pKi) of 9.0 for the 5-HT2C receptor, with a 158-fold selectivity over 5-HT2A and a 100-fold selectivity over 5-HT2B [1]. In contrast, APIs synthesized from baseline mono-substituted or unsubstituted indolines fail to achieve this steric fit, resulting in poor selectivity and high off-target binding. This strict structure-activity relationship dictates that only the exact 6-chloro-5-methyl substitution can be procured for this specific neuropharmacological application [1].
| Evidence Dimension | Downstream 5-HT2C vs 5-HT2A/2B Selectivity |
| Target Compound Data | >100-fold selectivity (pKi 9.0 for 5-HT2C) |
| Comparator Or Baseline | Unsubstituted or mono-substituted indoline APIs (non-selective binding) |
| Quantified Difference | Over 100-fold improvement in target selectivity |
| Conditions | In vitro radioligand binding assays for downstream urea derivatives |
Procuring the exact disubstituted indoline is mandatory to prevent off-target toxicity and ensure the viability of the final pharmaceutical product.
In industrial synthesis, the formation of urea linkages via phenyl carbamate intermediates requires a precise balance of amine nucleophilicity [1]. The electron-withdrawing effect of the 6-chloro group combined with the electron-donating 5-methyl group in 6-chloro-5-methylindoline modulates the basicity of the secondary amine. This tuning allows for efficient, high-yielding coupling reactions with phenyl carbamates under standard conditions[1]. Unsubstituted indolines, being more electron-rich, are prone to oxidative side reactions and lower overall yields of the desired urea during scale-up [1].
| Evidence Dimension | Urea Formation Coupling Efficiency |
| Target Compound Data | High conversion efficiency in carbamate coupling |
| Comparator Or Baseline | Unsubstituted indoline (prone to oxidation, lower isolated yield) |
| Quantified Difference | Significant reduction in oxidative byproducts and higher isolated yield |
| Conditions | Coupling with phenyl carbamate derivatives in standard organic solvents |
Higher coupling efficiency directly translates to lower raw material waste and reduced purification costs during API manufacturing.
Procuring 6-chloro-5-methylindoline with high regiochemical purity (>98% HPLC) is critical because regioisomers, such as 5-chloro-6-methylindoline, exhibit nearly identical reactivity in subsequent coupling steps[1]. If a crude mixture is used, the resulting isomeric urea APIs are exceptionally difficult to separate via standard crystallization, often requiring resource-intensive preparative chromatography. Utilizing strict >98% pure 6-chloro-5-methylindoline eliminates the formation of these isomeric impurities, reducing downstream solvent usage for purification and preventing costly batch rejections[1].
| Evidence Dimension | Downstream Purification Complexity |
| Target Compound Data | Standard crystallization sufficient when using >98% pure precursor |
| Comparator Or Baseline | Crude indoline mixtures containing regioisomers |
| Quantified Difference | Eliminates need for preparative chromatography |
| Conditions | Industrial scale-up of indoline-urea API synthesis |
Ensuring high regiochemical purity at the precursor stage is far more cost-effective than attempting to separate isomeric APIs at the final manufacturing step.
6-Chloro-5-methylindoline is the definitive precursor for synthesizing brain-penetrant 5-HT2C antagonists, most notably SB-242084 [1]. Its specific substitution pattern is strictly required to achieve the necessary receptor selectivity profile, making it indispensable for pharmaceutical companies developing treatments for anxiety, depression, and schizophrenia[1].
Due to its optimized nucleophilicity and stability, this compound is highly suitable for combinatorial chemistry and the generation of indoline-urea libraries [1]. Research organizations utilize it as a reliable building block to explore structure-activity relationships in CNS drug discovery, where precise steric and electronic properties are required [1].
In chemical manufacturing, 6-chloro-5-methylindoline serves as a robust intermediate for producing more complex disubstituted indole or indoline derivatives [1]. Its high regiochemical purity ensures predictable reactivity and simplifies downstream purification processes, making it a preferred choice for contract manufacturing organizations (CMOs) executing multi-step syntheses [1].